molecular formula C18H17F4N3O3 B2595014 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 2034577-77-8

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No. B2595014
CAS RN: 2034577-77-8
M. Wt: 399.346
InChI Key: IDIXNGSIIHGQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C18H17F4N3O3 and its molecular weight is 399.346. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound of interest has been synthesized and characterized through various methods, indicating its potential for further biological and pharmacokinetic applications. For example, Govindhan et al. (2017) detailed the synthesis and spectroscopic characterization of a structurally related compound, highlighting its thermal stability and potential for cytotoxic studies based on Hirshfeld surface analysis and molecular docking studies (Govindhan et al., 2017).

Pharmacokinetics and Biological Applications

Research on related fluoropyrimidine compounds has explored their pharmacokinetics, indicating the importance of such studies for understanding the biological implications of these compounds. Chu et al. (2004) conducted a Phase I and pharmacokinetic study on the oral fluoropyrimidine S-1, noting its potential for treating advanced malignancies and highlighting the significance of pharmacokinetic profiling for oral fluoropyrimidine derivatives (Chu et al., 2004).

Catalytic and Synthetic Applications

The compound and its derivatives have been investigated for their catalytic activities, particularly in the context of polymer synthesis and organic transformations. Delbridge et al. (2007) synthesized ytterbium(II) bis(phenolate) complexes and evaluated their reactivity towards the aerobic oxidation of lignin model compounds, providing insights into the potential of such compounds in catalysis and material science (Delbridge et al., 2007).

Anticancer and Antiallergy Activities

Compounds structurally related to the one have shown promising anticancer and antiallergy activities. Zhang et al. (2007) detailed the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, emphasizing their unique mechanism of tubulin inhibition and potential to overcome multidrug resistance (Zhang et al., 2007). Additionally, Walsh et al. (1989) synthesized and evaluated a series of compounds for antiallergy activity, highlighting the potential of these compounds in developing new therapeutic options for allergy treatment (Walsh et al., 1989).

properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c19-13-8-23-17(24-9-13)28-15-5-2-6-25(10-15)16(26)11-27-14-4-1-3-12(7-14)18(20,21)22/h1,3-4,7-9,15H,2,5-6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIXNGSIIHGQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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